molecular formula C7H7N5O2 B2937935 Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 2090997-95-6

Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B2937935
CAS RN: 2090997-95-6
M. Wt: 193.166
InChI Key: DPHRZQDVQMVRCK-UHFFFAOYSA-N
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Description

“Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 . It is a research-use-only compound .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate”, has been a subject of interest in the field of medicinal chemistry . Various methods have been developed for the synthesis of these compounds, often involving multistep synthetic routes . For instance, a one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines has been developed .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate” consists of a six-membered heterocyclic ring with three nitrogen atoms . The structure is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives have been studied extensively . These compounds have been shown to be reactive substrates in inverse electron demand Diels-Alder strategies .

Future Directions

The future directions for “Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods and biological applications . The broad spectrum of biological activities of these compounds suggests potential for the discovery of new drug candidates .

properties

IUPAC Name

methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-6(13)4-5(8)12-3-2-9-7(12)11-10-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHRZQDVQMVRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CN=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

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